molecular formula C16H22N2O2 B2468275 N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide CAS No. 1355535-34-0

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide

Cat. No. B2468275
CAS RN: 1355535-34-0
M. Wt: 274.364
InChI Key: YJHGKDGALLQJIV-UHFFFAOYSA-N
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Description

“N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide” is a complex organic compound. It is a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .


Synthesis Analysis

The synthesis of “N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide” could involve several steps. The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds . Another method involves the stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .


Molecular Structure Analysis

The molecular structure of “N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide” is complex. It contains a total of 43 bond(s) including 21 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 nitrile(s) (aliphatic) .

properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-5-20-11-15(19)18-14(10-17)12-6-8-13(9-7-12)16(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGKDGALLQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide

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